(+-)-Tetrahydrozoline

Beschreibung

Tetryzoline, also known as tetrahydrozoline, is a derivative of imidazoline with central and peripheral alpha (α)-adrenergic properties. Available since the 1950s, tetryzoline is a selective α1-receptor agonist that is used as an ocular and nasal decongestant. Tetryzoline is found in a wide array of over-the-counter eye drops, including the most common brand, Visine. Tetryzoline is also found in combination products with other lubricants and anti-irritants, such as [povidone], [polyethylene glycol 400], [dextran], and [zinc sulfate]. It is also used in combination with other drug classes, such as antihistamines, corticosteroids, and glucocorticoids in other countries. Tetryzoline is also found in nasal spray under the trade name Tyzine, which is used for decongestion of nasal and nasopharyngeal mucosa. As it causes profound sedation in children and adults, tetryzoline is increasingly becoming scrutinized for possible drug overdose and toxicity from accidental ingestion. It has also been misused for non-therapeutic purposes as a causative drug for several cases of drug-facilitated sexual assault.

Tetrahydrozoline is an imidazole derivative with sympathomimetic activity. Applied locally to the eye or nose, tetrahydrozoline binds to and activates alpha-adrenergic receptors, resulting in vasoconstriction and decreased nasal and ophthalmic congestion.

TETRAHYDROZOLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and is indicated for nasal congestion and eye allergy and has 3 investigational indications.

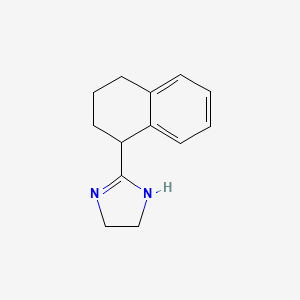

used as nasal decongestant; Visine is a form of eye drops; RN given refers to parent cpd; structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAVTDNIXVSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-48-5 (mono-hydrochloride) | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047861 | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-22-0, 67731-53-7 | |

| Record name | (±)-Tetrahydrozoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrozoline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetryzoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROZOLINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrozoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (±)-Tetrahydrozoline

This technical guide provides a comprehensive overview of the primary synthesis pathways for (±)-tetrahydrozoline, a common alpha-adrenergic agonist. Aimed at researchers, scientists, and drug development professionals, this document details the precursors, methodologies, and quantitative data associated with the key synthetic routes.

Introduction

(±)-Tetrahydrozoline, chemically known as 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole, is an imidazoline derivative widely used as an ocular and nasal decongestant. Its vasoconstrictive properties are mediated by its agonist activity at α-adrenergic receptors. This guide explores the two principal synthetic routes for its preparation: a modern approach utilizing 1-cyanotetraline and a historical method involving the reductive amination of α-tetralone.

Synthesis Pathways and Precursors

Two major pathways for the synthesis of (±)-tetrahydrozoline have been documented. The more contemporary and efficient method begins with 1-cyanotetraline and ethylenediamine monotosylate. An older, historical route employs the reductive amination of α-tetralone with ethylenediamine.

Pathway 1: From 1-Cyanotetraline and Ethylenediamine Monotosylate

This is currently the most well-documented and efficient method for tetrahydrozoline synthesis. It is a "one-pot" reaction that proceeds via nucleophilic substitution followed by intramolecular cyclization.

Precursors:

-

1-Cyanotetraline

-

Ethylenediamine monotosylate

Pathway 2: From α-Tetralone and Ethylenediamine (Reductive Amination)

This historical method is a classic example of reductive amination. It involves the reaction of a ketone (α-tetralone) with a primary amine (ethylenediamine) to form an imine intermediate, which is then reduced to the desired amine. This method is noted for having lower yields compared to the cyanotetraline-based route.[1]

Precursors:

-

α-Tetralone

-

Ethylenediamine

-

A suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis pathway from 1-cyanotetraline.

| Parameter | Value | Reference |

| Reactant Ratio (Ethylenediamine monotosylate : 1-Cyanotetraline) | 2-5 : 1 (by mass) | [2] |

| Reaction Temperature | 120-210 °C | [2] |

| Reaction Time | 1-5 hours | [2] |

| Yield | > 85% | [1] |

Experimental Protocols

Detailed Methodology for Synthesis from 1-Cyanotetraline

This protocol is based on the method described in Chinese patent CN103224468A.[2]

Materials:

-

1-Cyanotetraline

-

Ethylenediamine monotosylate

-

5% Hydrochloric acid

-

20% Sodium hydroxide solution

-

Diethyl ether

-

Ethanol

-

Acetone

-

Hydrogen chloride gas

Procedure:

-

Reaction Setup: In a reaction vessel, combine ethylenediamine monotosylate and 1-cyanotetraline in a mass ratio of between 2:1 and 5:1. For example, 25g of ethylenediamine monotosylate and 7g of 1-cyanotetraline can be used.

-

Reaction: Heat the mixture to 180°C with stirring. The solids will gradually dissolve. Maintain the reaction for 3 hours.

-

Cooling and Initial Isolation: Cool the reaction solution to approximately 50°C, at which point a solid will begin to form.

-

Acidification and Extraction: Add 50 mL of 5% hydrochloric acid to dissolve the solid. Extract the neutral substances with 50 mL of diethyl ether.

-

Basification and Precipitation: Cool the aqueous layer to about 20°C. Add 20% sodium hydroxide solution to adjust the pH, leading to the precipitation of a large amount of solid.

-

Filtration and Washing: Filter the solid and wash the filter cake with cold water.

-

Drying: Dry the collected filter cake to obtain the crude tetrahydrozoline base.

-

Purification (Optional): The crude product can be further purified by recrystallization or pH value extraction.

-

Salt Formation: To prepare tetrahydrozoline hydrochloride, dissolve the purified base (e.g., 7.0g) in a mixed solvent of ethanol and acetone at approximately 30°C. Bubble hydrogen chloride gas through the solution. Cool to 5°C to induce crystallization of a large amount of solid. Filter to collect the tetrahydrozoline hydrochloride product.

Representative Methodology for Synthesis from α-Tetralone (Reductive Amination)

Materials:

-

α-Tetralone

-

Ethylenediamine

-

A suitable reducing agent (e.g., Sodium borohydride or Hydrogen gas with a catalyst like Palladium on carbon)

-

A suitable solvent (e.g., Methanol or Ethanol)

-

An acid catalyst (optional, for imine formation)

-

Hydrochloric acid for salt formation

Procedure:

-

Imine Formation: In a reaction flask, dissolve α-tetralone in a suitable solvent such as methanol. Add an equimolar amount of ethylenediamine. A catalytic amount of a weak acid may be added to facilitate the formation of the imine intermediate. The reaction mixture is stirred, and the formation of the imine can be monitored by techniques such as TLC or GC-MS. Water is a byproduct of this step.

-

Reduction: Once the imine formation is complete, the reducing agent is added.

-

Using Sodium Borohydride: The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

-

Using Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus. A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) with vigorous stirring until the reaction is complete.

-

-

Work-up:

-

For Sodium Borohydride Reduction: The reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated.

-

For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified tetrahydrozoline base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or another suitable solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried. This historical method is reported to have yields in the range of 45-55% due to potential over-reduction and byproduct formation.[1]

Visualizations of Synthesis Pathways

The following diagrams illustrate the described synthesis pathways for (±)-tetrahydrozoline.

Caption: Synthesis of Tetrahydrozoline from 1-Cyanotetraline.

Caption: Reductive Amination Synthesis of Tetrahydrozoline.

References

(±)-Tetrahydrozoline's Mechanism of Action on Alpha-Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Tetrahydrozoline is a widely recognized sympathomimetic amine and an imidazoline derivative, predominantly utilized in over-the-counter ophthalmic and nasal decongestant formulations.[1][2] Its therapeutic efficacy is primarily ascribed to its activity as an agonist at alpha-adrenergic receptors, inducing vasoconstriction and thereby alleviating symptoms of nasal and ocular congestion.[1][2] This technical guide provides a comprehensive examination of the molecular interactions between (±)-tetrahydrozoline and alpha-adrenergic receptors, detailing its dual agonism, the resultant signaling cascades, and the precise experimental methodologies employed to characterize these interactions. While specific quantitative binding and functional data for (±)-tetrahydrozoline are sparse in publicly accessible literature, this guide furnishes a framework for such analysis, supported by data from analogous compounds to provide a contextual reference.

Introduction to (±)-Tetrahydrozoline and Alpha-Adrenergic Receptors

(±)-Tetrahydrozoline, a member of the imidazoline class of compounds, exerts its pharmacological effects through direct agonism at both α₁ and α₂-adrenergic receptors.[2][3] This dual activity is fundamental to its clinical utility and its toxicological profile. Activation of α₁-adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels, leads to vasoconstriction.[2][3] This action effectively reduces blood flow to the conjunctival and nasal vasculature, resulting in the desired decongestant effect.[2][3] Concurrently, its agonism at α₂-adrenergic receptors, particularly presynaptic receptors in the central nervous system, can mediate systemic effects such as sedation, hypotension, and bradycardia, especially upon significant systemic absorption or overdose.[2]

Alpha-adrenergic receptors are a class of G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system. They are categorized into two main subtypes, α₁ and α₂, which are further subdivided. α₁-adrenergic receptors primarily couple to Gq proteins, while α₂-adrenergic receptors couple to Gi proteins, leading to distinct downstream signaling events upon activation.[3]

Receptor Binding and Functional Potency

The interaction of a ligand like (±)-tetrahydrozoline with its receptor is quantified by its binding affinity (Ki) and its functional potency (EC₅₀/IC₅₀). A thorough review of the scientific literature indicates a notable scarcity of publicly available, specific quantitative data for (±)-tetrahydrozoline's binding affinities and functional potencies at individual α₁ and α₂-adrenergic receptor subtypes.

The following tables are structured to present such quantitative data. In the absence of specific values for (±)-tetrahydrozoline, data for structurally related imidazoline derivatives or other relevant alpha-agonists are provided for contextual understanding.

Table 1: Adrenergic Receptor Binding Affinities (Kᵢ)

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source | Reference |

| (±)-Tetrahydrozoline | α₁-Adrenergic | Data not available | - | - | |

| (±)-Tetrahydrozoline | α₂-Adrenergic | Data not available | - | - | |

| Guanfacine (example) | α₂-Adrenergic (Ri site) | 23 | [³H]-Clonidine | Rat Brain | |

| Guanfacine (example) | α₂-Adrenergic (Rs site) | 340 | [³H]-Rauwolscine | Rat Brain | |

| UK-14304 (example) | α₂-Adrenergic (Ri site) | 138 | [³H]-Clonidine | Rat Brain | |

| UK-14304 (example) | α₂-Adrenergic (Rs site) | 245 | [³H]-Rauwolscine | Rat Brain |

Ri = Rauwolscine-insensitive site; Rs = Rauwolscine-sensitive site

Table 2: Adrenergic Receptor Functional Potency (EC₅₀/IC₅₀)

| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀/IC₅₀) | Cellular Response | Reference |

| (±)-Tetrahydrozoline | α₁-Adrenergic | Calcium Mobilization | Data not available | Increased intracellular Ca²⁺ | |

| (±)-Tetrahydrozoline | α₂-Adrenergic | cAMP Inhibition | Data not available | Decreased cAMP | |

| Xylometazoline (example) | α₂B-Adrenoceptor | Functional Assay | EC₅₀ of 99 µM | Not specified | [3] |

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

As an α₁-adrenergic agonist, (±)-tetrahydrozoline primarily couples to Gq-type G-proteins.[3] This interaction initiates a well-defined signaling cascade that culminates in vasoconstriction. The binding of tetrahydrozoline to the α₁-receptor induces a conformational change, leading to the activation of the associated Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, in conjunction with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream effector proteins, ultimately leading to smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-2 Adrenergic Receptor Signaling

(±)-Tetrahydrozoline's activity at α₂-adrenergic receptors involves coupling to Gi-type G-proteins.[3] This interaction leads to the inhibition of adenylyl cyclase, a membrane-bound enzyme, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The binding of tetrahydrozoline to the α₂-receptor activates the Gi protein. The activated Gαi subunit directly inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. The subsequent decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream proteins. In presynaptic neurons, this pathway typically results in the inhibition of neurotransmitter release.

References

(±)-Tetrahydrozoline CAS number and molecular formula

An In-Depth Technical Guide to (±)-Tetrahydrozoline

This technical guide provides a comprehensive overview of (±)-Tetrahydrozoline, a widely recognized imidazoline derivative. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, mechanism of action, and analytical methodologies.

Chemical and Physical Properties

(±)-Tetrahydrozoline is most commonly available as its hydrochloride salt, which exhibits greater stability and solubility in aqueous solutions. The properties of both the free base and the hydrochloride salt are summarized below.

| Property | (±)-Tetrahydrozoline (Free Base) | Tetrahydrozoline Hydrochloride |

| Synonyms | Tetryzoline, 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | Tetryzoline HCl, Visine |

| CAS Number | 84-22-0[1][2][3] | 522-48-5[4][5][6][7] |

| Molecular Formula | C₁₃H₁₆N₂[1][2][3] | C₁₃H₁₆N₂ · HCl or C₁₃H₁₇ClN₂[4][5][6][7] |

| Molecular Weight | 200.28 g/mol [1][2] | 236.74 g/mol [4][5][6] |

| IUPAC Name | 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole[1] | 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride[5] |

| Melting Point | 117-119 °C[2] | ~256-257 °C[2] |

| Solubility | - | Freely soluble in water and alcohol; insoluble in diethyl ether.[4] |

Synthesis of Tetrahydrozoline

The primary industrial synthesis of Tetrahydrozoline involves the reaction of 1-cyanotetraline with ethylenediamine.[2] This method is favored due to its high yield (over 85%) compared to older methods like the reductive amination of tetralone, which had lower yields of 45-55%.[8]

The synthesis and purification process can be summarized in the following workflow:

Mechanism of Action

Tetrahydrozoline is a sympathomimetic agent that functions as an alpha-adrenergic agonist.[8][9][10] Its primary effect is the constriction of blood vessels (vasoconstriction), which alleviates redness and congestion.

When applied topically to the eyes or nasal passages, Tetrahydrozoline stimulates alpha-1 adrenergic receptors on the smooth muscles of blood vessels.[7][11] This activation leads to the narrowing of these vessels, reducing blood flow and thereby decreasing swelling and redness.[9][12][13] While highly effective for temporary relief, prolonged use can lead to rebound congestion.[9]

Systemic ingestion, particularly in overdose scenarios, can lead to more severe effects. Tetrahydrozoline can also stimulate central alpha-2 adrenergic receptors, which can cause central nervous system depression, hypotension, bradycardia (slow heart rate), and respiratory depression.[7][14]

Experimental Protocols: Analytical Methods

Accurate quantification of Tetrahydrozoline in pharmaceutical formulations and biological samples is crucial for quality control and toxicological analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are common analytical techniques employed.

Reversed-Phase HPLC Method for Eye Drop Formulations

A validated stability-indicating HPLC method is essential for analyzing Tetrahydrozoline hydrochloride in eye drop formulations, which may contain interfering preservatives like benzalkonium chloride.[15]

Methodology:

-

Column: Reversed-phase C8 (125 mm × 4.6 mm i.d., 5 µm particle size).[15]

-

Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detection at a wavelength of 240 nm.[15]

-

Injection Volume: 20 µL.[15]

GC/MS Method for Detection in Urine

For toxicological screenings, such as in cases of suspected drug-facilitated sexual assault, GC/MS provides a sensitive and specific method for detecting Tetrahydrozoline in biological matrices like urine.[16][17]

Methodology:

-

Sample Preparation: Solid-phase extraction (SPE) is used to isolate the drug from the urine matrix.[16]

-

Analysis: The extracted sample is analyzed using a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

Detection: Qualitative analysis is performed using selective ion monitoring (SIM), which targets specific ions characteristic of Tetrahydrozoline to confirm its presence.[16]

This method is crucial for forensic investigations as it can detect the compound in urine up to 72 hours after administration.[16]

References

- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetryzoline | 84-22-0 [chemicalbook.com]

- 3. Tetrahydrozoline [webbook.nist.gov]

- 4. Tetrahydrozoline = 98 HPLC 522-48-5 [sigmaaldrich.com]

- 5. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Tetrahydrozoline Hydrochloride|High-Purity Reference Standard [benchchem.com]

- 9. What is the mechanism of Tetrahydrozoline? [synapse.patsnap.com]

- 10. What is Tetrahydrozoline used for? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Tetrahydrozoline (Visine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. Tetrahydrozoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Complete atrioventricular block due to ingestion of Visine eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. methodist.edu [methodist.edu]

(±)-Tetrahydrozoline: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (±)-Tetrahydrozoline, a widely recognized alpha-adrenergic agonist. The information compiled herein is intended to support research, development, and formulation activities by providing essential data on its behavior in various organic solvent systems. The data presented primarily pertains to (±)-Tetrahydrozoline Hydrochloride, the common salt form used in pharmaceutical preparations.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and analytical characterization. The following table summarizes the available quantitative and qualitative solubility data for (±)-Tetrahydrozoline Hydrochloride in several common organic solvents.

| Solvent | Form | Solubility | Temperature | Reference |

| Ethanol | Hydrochloride | ~ 25 mg/mL | Not Specified | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~ 25 mg/mL | Not Specified | [1][2] |

| Dimethylformamide (DMF) | Hydrochloride | ~ 20 mg/mL | Not Specified | [1][2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Hydrochloride | ~ 10 mg/mL | Not Specified | [1][2] |

| Water | Hydrochloride | Freely Soluble | Not Specified | [3][4] |

| Alcohol | Hydrochloride | Freely Soluble | Not Specified | |

| Chloroform | Hydrochloride | Very Slightly Soluble | Not Specified | [3][5] |

| Acetone | Hydrochloride | Practically Insoluble | Not Specified | [3] |

| Diethyl Ether | Hydrochloride | Insoluble | Not Specified | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the generation of the above data are not publicly available, a general methodology for determining the equilibrium solubility of a compound like (±)-Tetrahydrozoline Hydrochloride can be described. The following outlines a standard laboratory procedure.

Objective: To determine the equilibrium solubility of (±)-Tetrahydrozoline Hydrochloride in a given organic solvent at a specified temperature.

Materials:

-

(±)-Tetrahydrozoline Hydrochloride (crystalline solid, purity ≥98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Calibrated analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: An excess amount of (±)-Tetrahydrozoline Hydrochloride is added to a series of vials, each containing a known volume of the selected organic solvent. This ensures that a saturated solution is achieved.

-

Equilibration: The vials are securely sealed and placed in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Following equilibration, the samples are removed from the shaker. To separate the undissolved solid from the saturated solution, the vials are centrifuged at a high speed for a specified duration.

-

Sample Dilution: A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of (±)-Tetrahydrozoline in the diluted sample is determined using a validated analytical method, typically reversed-phase HPLC with UV detection. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizations

Signaling Pathway of Tetrahydrozoline

(±)-Tetrahydrozoline functions as an agonist at α-adrenergic receptors. Its vasoconstrictive effects, which are utilized in ophthalmic and nasal decongestant formulations, are primarily mediated through the activation of α1-adrenergic receptors on vascular smooth muscle cells. The following diagram illustrates the simplified signaling pathway initiated by the binding of Tetrahydrozoline to its receptor.

Caption: Signaling pathway of Tetrahydrozoline leading to vasoconstriction.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of (±)-Tetrahydrozoline solubility.

Caption: Experimental workflow for determining solubility.

References

The Genesis of a Vasoconstrictor: A Technical History of Tetrahydrozoline Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Tetrahydrozoline, a widely recognized vasoconstrictor and the active ingredient in many over-the-counter eye drops and nasal sprays, has a rich history rooted in the mid-20th century exploration of imidazoline derivatives. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of tetrahydrozoline, presenting detailed experimental protocols, comparative quantitative data, and visual representations of its synthesis and mechanism of action.

Discovery and Historical Context

Tetrahydrozoline, also known as tetryzoline, was first patented in 1954 and introduced for medical use in 1959.[1] Its development was part of a broader wave of research into imidazoline-containing compounds which were found to possess a range of pharmacological activities. The core imidazoline structure proved to be a valuable scaffold for developing agents targeting the sympathetic nervous system.

The initial synthesis of tetrahydrozoline was detailed in a 1956 patent by Synerholm et al.[2] This early method laid the groundwork for the production of a compound that would become a household name for the relief of minor eye irritation and nasal congestion. Over the decades, synthetic methodologies have evolved, leading to more efficient and scalable processes.

Chemical Synthesis of Tetrahydrozoline: A Tale of Two Methods

The synthesis of tetrahydrozoline has seen significant methodological evolution since its inception. This section details the original 1956 patented method and a more contemporary, high-yield approach, providing a clear comparison of their respective protocols and efficiencies.

Historical Synthesis: The 1956 Synerholm et al. Method

The original synthesis of 2-(1,2,3,4-tetrahydro-1-naphthyl)-imidazoline, the free base of tetrahydrozoline, was achieved through the condensation of a tetrahydronaphthoic acid derivative with ethylenediamine. The following experimental protocol is adapted from U.S. Patent 2,731,471.[1]

Experimental Protocol: Synerholm et al. (1956)

-

Reaction: A mixture of 540 grams (9.0 moles) of ethylenediamine, 270 grams (1.53 moles) of 1,2,3,4-tetrahydro-alpha-naphthoic acid, and 360 milliliters (4.32 moles) of concentrated hydrochloric acid is placed in a two-liter, three-necked flask equipped with a thermometer, stirrer, and distillation take-off.

-

Distillation: The mixture is distilled under a pressure of about twenty millimeters of mercury absolute until the temperature of the reaction mixture rises to 210°C.

-

Work-up: After cooling, the reaction mixture is dissolved in 50 milliliters of dilute hydrochloric acid and extracted with two 25-milliliter portions of ether to remove any neutral material.

-

Isolation of the Free Base: The aqueous layer is made strongly alkaline with sodium hydroxide. The solid material that separates is collected by filtration, washed with water, and dried.

-

Purification: The crude product is recrystallized from a heptane-alcohol mixture.

-

Conversion to Hydrochloride Salt: The purified free base is dissolved in ether and acidified with alcoholic hydrogen chloride to precipitate the hydrochloride salt, which is then collected and dried.

Modern Synthesis: The "One-Kettle" Method

A more recent and efficient approach to tetrahydrozoline synthesis is described in Chinese patent CN103224468A.[3] This method, termed a "one-kettle way," offers a simpler procedure with a higher yield by reacting 1-cyanotetraline with ethylenediamine monotosylate.

Experimental Protocol: CN103224468A

-

Reaction: In a reaction vessel, 25g of ethylenediamine monotosylate and 7g of 1-cyanotetraline are added. The mixture is heated to 180°C and stirred. The solids gradually dissolve.

-

Reaction Time: The reaction is allowed to proceed for 3 hours.

-

Isolation of Crude Product: The reaction solution is cooled to approximately 20°C, leading to the generation of a solid. The solid is filtered, and the filter cake is washed with cold water and then dried to yield the crude product.

-

Purification (Recrystallization): The crude product is purified by recrystallization to obtain the final product.

-

Purification (pH Extraction): Alternatively, the reaction mixture is cooled to 50°C, and 50ml of 5% hydrochloric acid is added to dissolve the solid. The solution is extracted with 50ml of diethyl ether. The aqueous layer is then cooled to 20°C, and a 20% NaOH solution is added to adjust the pH, causing the product to precipitate. The solid is filtered, washed with cold water, and dried.

-

Conversion to Hydrochloride Salt: 7.0g of the purified product is dissolved in a mixed solvent of ethanol and acetone at about 30°C. Hydrogen chloride gas is introduced, and the solution is cooled to 5°C to precipitate the hydrochloride salt, which is then collected by filtration.[3]

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the historical and modern synthesis methods of tetrahydrozoline, as well as the physicochemical properties of the key compounds involved.

Table 1: Comparison of Tetrahydrozoline Synthesis Methods

| Parameter | Historical Method (Synerholm et al., 1956) | Modern Method (CN103224468A) |

| Starting Materials | 1,2,3,4-Tetrahydro-alpha-naphthoic acid, Ethylenediamine, Hydrochloric Acid | 1-Cyanotetraline, Ethylenediamine monotosylate |

| Reaction Temperature | Up to 210°C | 120-210°C (180°C in example) |

| Reaction Time | Not specified, distillation until temp. rise | 1-5 hours (3 hours in example) |

| Yield (Free Base) | 77% | Not specified for free base |

| Yield (Hydrochloride) | 69.3% | 80.3% (overall yield) |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Tetrahydrozoline | C₁₃H₁₆N₂ | 200.28 | 117-119 | - |

| Tetrahydrozoline HCl | C₁₃H₁₇ClN₂ | 236.74 | 256-258[4] | White to almost white crystalline powder[4] |

| 1-Cyanotetraline | C₁₁H₁₁N | 157.21 | - | Liquid[5] |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 8.5 | Colorless liquid[6][7] |

| Ethylenediamine monotosylate | C₉H₁₄N₂O₃S | 232.30 | - | - |

Synthesis Pathways and Mechanism of Action

To visually represent the chemical transformations and biological activity of tetrahydrozoline, the following diagrams have been generated using the DOT language.

Synthesis Pathway Diagrams

References

- 1. US2731471A - Nxg hi - Google Patents [patents.google.com]

- 2. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103224468A - Tetrahydrozoline synthesis method - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Cyanotetraline | CymitQuimica [cymitquimica.com]

- 6. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 7. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]

(±)-Tetrahydrozoline: A Technical Comparison of its Hydrochloride Salt and Freebase Forms for Researchers and Drug Development Professionals

An In-depth Guide to the Physicochemical and Pharmacological Properties of (±)-Tetrahydrozoline Hydrochloride and its Corresponding Freebase

This technical guide provides a comprehensive analysis of the hydrochloride salt and freebase forms of (±)-tetrahydrozoline, a widely recognized alpha-adrenergic receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed comparison of the physicochemical properties, pharmacological actions, and relevant experimental methodologies for both forms of this compound. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties: A Comparative Analysis

The formulation of an active pharmaceutical ingredient (API) as either a salt or a freebase can significantly impact its physical and chemical characteristics, which in turn influence its solubility, stability, and bioavailability. A detailed comparison of the key physicochemical properties of (±)-tetrahydrozoline hydrochloride and its freebase is presented below.

Table 1: Physicochemical Properties of (±)-Tetrahydrozoline Hydrochloride vs. Freebase

| Property | (±)-Tetrahydrozoline Hydrochloride | (±)-Tetrahydrozoline Freebase |

| Molecular Formula | C₁₃H₁₇ClN₂ | C₁₃H₁₆N₂ |

| Molecular Weight | 236.74 g/mol | 200.28 g/mol [1] |

| Melting Point | 256-257 °C (decomposes) | 117-119 °C |

| Boiling Point | Not available (decomposes) | Predicted: ~393.5 °C at 760 mmHg |

| pKa | Not available | Predicted: ~10.5 |

| logP (Octanol/Water) | Not available | Predicted: 2.9 |

| Solubility | ||

| Water | Freely soluble[1] | Slightly soluble |

| Ethanol | Freely soluble[1] | Soluble |

| Chloroform | Very slightly soluble[1] | Soluble |

| Ether | Practically insoluble[1] | Soluble |

| DMSO | ~25 mg/mL[2] | Soluble |

| PBS (pH 7.2) | ~10 mg/mL[2] | Not available |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical and pharmacological properties discussed in this guide.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique for determining the melting range of a solid.

Protocol:

-

Sample Preparation: The sample ((±)-tetrahydrozoline hydrochloride or freebase) is finely powdered and thoroughly dried in a desiccator over a suitable drying agent.

-

Capillary Loading: A small amount of the dried powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

A generalized workflow for this process is depicted below.

Determination of Aqueous Solubility

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of the compound ((±)-tetrahydrozoline hydrochloride or freebase) is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[3][4].

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

A diagram illustrating the shake-flask solubility determination process is provided below.

Determination of pKa

The pKa, or acid dissociation constant, is a crucial parameter that influences the ionization state of a drug at different physiological pH values. Potentiometric titration is a common method for its determination.

Protocol:

-

Solution Preparation: A known concentration of the compound ((±)-tetrahydrozoline hydrochloride or freebase) is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.

-

Data Collection: The pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by using appropriate mathematical analysis of the titration data.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach for logP determination.

Protocol:

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Pharmacological Profile: Alpha-Adrenergic Agonism

(±)-Tetrahydrozoline is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors[1]. This interaction is the basis for its vasoconstrictive effects, which are utilized in ophthalmic and nasal decongestant preparations.

Signaling Pathway

As an α1-adrenergic receptor agonist, tetrahydrozoline is expected to activate the Gq signaling pathway. The binding of tetrahydrozoline to the α1-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including smooth muscle contraction, which underlies the vasoconstrictive effects of tetrahydrozoline.

The α1-adrenergic receptor signaling pathway is illustrated in the diagram below.

Pharmacological Characterization: Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor. A competitive binding assay can be used to determine the binding affinity (Ki) of unlabeled tetrahydrozoline for the α1-adrenergic receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the α1-adrenergic receptor are prepared from a suitable cell line or tissue source[5].

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) and varying concentrations of unlabeled tetrahydrozoline[5].

-

Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand[5]. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (tetrahydrozoline). The IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

A workflow for a competitive radioligand binding assay is shown below.

Functional Assay: Inositol Phosphate (IP) Accumulation

To confirm the activation of the Gq signaling pathway, the accumulation of inositol phosphates (specifically IP1, a stable metabolite of IP3) can be measured in cells expressing the α1-adrenergic receptor.

Protocol:

-

Cell Culture: Cells expressing the α1-adrenergic receptor are cultured in appropriate multi-well plates.

-

Cell Stimulation: The cells are incubated with varying concentrations of tetrahydrozoline in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1[6][7].

-

Cell Lysis: After the stimulation period, the cells are lysed to release the intracellular contents.

-

IP1 Detection: The amount of accumulated IP1 in the cell lysate is quantified using a commercially available assay kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF)[6][7].

-

Data Analysis: The results are plotted as the IP1 response versus the concentration of tetrahydrozoline to generate a dose-response curve, from which the EC50 value (the concentration of tetrahydrozoline that produces 50% of the maximal response) can be determined.

An overview of the IP1 accumulation assay workflow is provided below.

Functional Assay: Calcium Flux

The release of intracellular calcium is a key event downstream of Gq activation. Calcium flux assays provide a real-time measurement of this response.

Protocol:

-

Cell Preparation: Cells expressing the α1-adrenergic receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[8].

-

Assay Setup: The cells are placed in a fluorescence plate reader equipped with an injection system.

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Agonist Injection: A solution of tetrahydrozoline is injected into the wells to stimulate the cells.

-

Real-Time Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time[9].

-

Data Analysis: The peak fluorescence response is plotted against the concentration of tetrahydrozoline to generate a dose-response curve and determine the EC50 value.

The workflow for a calcium flux assay is depicted in the following diagram.

Conclusion

This technical guide has provided a detailed comparative analysis of (±)-tetrahydrozoline hydrochloride and its freebase form, encompassing their physicochemical properties and pharmacological actions. The hydrochloride salt offers the advantage of higher aqueous solubility, a critical factor for many pharmaceutical formulations. The pharmacological activity of tetrahydrozoline is mediated through its agonist action at α1-adrenergic receptors, leading to the activation of the Gq signaling pathway and subsequent vasoconstriction. The experimental protocols outlined herein provide a foundation for the characterization and evaluation of these and similar compounds in a research and drug development setting. A thorough understanding of the distinct properties of the salt and freebase forms is essential for the rational design and optimization of drug delivery systems and for advancing our knowledge of adrenergic receptor pharmacology.

References

- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. agilent.com [agilent.com]

- 9. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

Spectroscopic Analysis of (±)-Tetrahydrozoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the alpha-adrenergic agonist, (±)-Tetrahydrozoline. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for (±)-Tetrahydrozoline are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (±)-Tetrahydrozoline reveals the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.83 | m | 1H | H-3' |

| 1.96 | m | 1H | H-3' |

| 2.08 | m | 1H | H-2' |

| 2.22 | m | 1H | H-2' |

| 2.82 | t | 2H | H-4' |

| 3.65 | s | 4H | H-4, H-5 |

| 4.38 | t | 1H | H-1' |

| 7.12 | m | 3H | Ar-H |

| 7.37 | m | 1H | Ar-H |

Note: The assignments are based on the structure of (±)-Tetrahydrozoline and typical chemical shift values.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 21.6 | C-3' |

| 23.0 | C-2' |

| 29.3 | C-4' |

| 42.1 | C-1' |

| 52.0 | C-4, C-5 |

| 126.0 | Ar-CH |

| 126.3 | Ar-CH |

| 129.2 | Ar-CH |

| 129.5 | Ar-CH |

| 134.1 | Ar-C |

| 139.7 | Ar-C |

| 166.4 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the significant absorption bands in the IR spectrum of (±)-Tetrahydrozoline.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3180 | Strong | N-H Stretch |

| 2929 | Strong | C-H Stretch (aliphatic) |

| 1616 | Strong | C=N Stretch |

| 1493 | Medium | C=C Stretch (aromatic) |

| 1453 | Medium | CH₂ Bend |

| 744 | Strong | C-H Bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (±)-Tetrahydrozoline shows a molecular ion peak and several fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

| m/z | Relative Intensity (%) | Assignment |

| 200 | 25 | [M]⁺ (Molecular Ion) |

| 199 | 100 | [M-H]⁺ |

| 171 | 10 | [M-C₂H₃N]⁺ |

| 144 | 15 | [M-C₃H₄N₂]⁺ |

| 131 | 55 | [C₁₀H₉]⁺ |

| 115 | 20 | [C₉H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of (±)-Tetrahydrozoline is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.

IR Spectroscopy

Sample Preparation: A small amount of the solid (±)-Tetrahydrozoline sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of (±)-Tetrahydrozoline is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (±)-Tetrahydrozoline.

Caption: General workflow for spectroscopic analysis of organic compounds.

In Vitro Metabolic Profile of (±)-Tetrahydrozoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Tetrahydrozoline, a widely utilized sympathomimetic amine for symptomatic relief of nasal and ocular congestion, undergoes metabolic transformation in biological systems. Understanding its metabolic fate is crucial for comprehensive safety and efficacy assessments in drug development. This technical guide provides an in-depth overview of the potential in vitro metabolites of (±)-Tetrahydrozoline, drawing upon established metabolic pathways of structurally related imidazoline derivatives. Detailed experimental protocols for key in vitro metabolism studies are presented, alongside visualizations of metabolic pathways and experimental workflows, to support researchers in this field.

Introduction

(±)-Tetrahydrozoline is an imidazoline derivative that functions as an alpha-adrenergic agonist, inducing vasoconstriction of blood vessels in the nasal mucosa and conjunctiva.[1] While its pharmacological effects are well-documented, a comprehensive understanding of its metabolic profile is essential for predicting potential drug-drug interactions, assessing toxicity, and guiding further drug development. In vitro metabolism studies are a cornerstone of this process, providing a controlled environment to identify metabolic pathways and the enzymes responsible for biotransformation.[2][3]

This guide synthesizes available information on the in vitro metabolism of structurally analogous compounds, particularly oxymetazoline, to propose the likely metabolic fate of (±)-Tetrahydrozoline.

Predicted Metabolic Pathways of (±)-Tetrahydrozoline

Based on the known metabolism of other imidazoline derivatives, such as oxymetazoline, the in vitro metabolism of (±)-Tetrahydrozoline is anticipated to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[4] The primary metabolic transformations are expected to involve oxidation of both the tetralin ring system and the imidazoline moiety.

The following metabolic reactions are proposed for (±)-Tetrahydrozoline:

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the aromatic or aliphatic portions of the tetralin ring. This is a common Phase I metabolic reaction catalyzed by CYP enzymes.

-

Oxidative Dehydrogenation: The removal of hydrogen atoms from the imidazoline ring, leading to the formation of an imidazole derivative.[4]

-

N-Oxidation: The addition of an oxygen atom to one of the nitrogen atoms in the imidazoline ring.[5][6]

These primary metabolites may undergo further biotransformation, such as dihydroxylation or a combination of these pathways.

Visualizing the Metabolic Pathway

The predicted metabolic pathway of (±)-Tetrahydrozoline is illustrated in the following diagram:

Caption: Predicted Phase I metabolic pathways of (±)-Tetrahydrozoline.

Quantitative Data Summary

| Metabolite | In Vitro System | Incubation Time (min) | Substrate Concentration (µM) | Metabolite Concentration (µM) | Formation Rate (pmol/min/mg protein) |

| Parent Compound | |||||

| (±)-Tetrahydrozoline | Human Liver Microsomes | 0 | 10 | 10 | - |

| 60 | 10 | Value | - | ||

| Potential Metabolites | |||||

| Hydroxylated Metabolite | Human Liver Microsomes | 60 | 10 | Value | Value |

| Oxidative Dehydrogenation Product | Human Liver Microsomes | 60 | 10 | Value | Value |

| N-Oxide Metabolite | Human Liver Microsomes | 60 | 10 | Value | Value |

Values to be filled in upon experimental determination.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to investigate the metabolism of (±)-Tetrahydrozoline.

Liver Microsome Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[2]

Objective: To determine the rate of disappearance of (±)-Tetrahydrozoline when incubated with human liver microsomes.

Materials:

-

(±)-Tetrahydrozoline

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes.

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

-

Initiation of Reaction: Add (±)-Tetrahydrozoline to the pre-incubated mixture to initiate the metabolic reaction.

-

Addition of Cofactor: Add the NADPH regenerating system to start the enzymatic reaction.

-

Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of (±)-Tetrahydrozoline.

Visualizing the Microsomal Stability Assay Workflow

Caption: Experimental workflow for the liver microsomal stability assay.

Metabolite Identification using S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the detection of a broader range of Phase I and Phase II metabolites.

Objective: To identify potential metabolites of (±)-Tetrahydrozoline formed by both microsomal and cytosolic enzymes.

Materials:

-

(±)-Tetrahydrozoline

-

Pooled human liver S9 fraction

-

NADPH regenerating system

-

UDPGA (for glucuronidation)

-

PAPS (for sulfation)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

-

Incubation Setup: Prepare incubation mixtures containing the S9 fraction, (±)-Tetrahydrozoline, and the appropriate cofactors (NADPH for Phase I; NADPH, UDPGA, and PAPS for combined Phase I and II).

-

Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reactions by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to remove precipitated proteins.

-

Metabolite Profiling: Analyze the supernatant using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizing the Metabolite Identification Workflow

Caption: Workflow for metabolite identification using liver S9 fraction.

Conclusion

While direct experimental data on the in vitro metabolism of (±)-Tetrahydrozoline is limited, a predictive metabolic profile can be constructed based on the biotransformation of structurally similar imidazoline derivatives. The proposed primary metabolic pathways include hydroxylation, oxidative dehydrogenation, and N-oxidation, which are amenable to investigation using the detailed in vitro protocols provided in this guide. The presented frameworks for data presentation and workflow visualization are intended to support robust and systematic studies into the metabolic fate of (±)-Tetrahydrozoline, contributing to a more complete understanding of its pharmacological and toxicological properties. Future research should focus on conducting these in vitro studies to confirm the predicted metabolites and to quantify their formation kinetics.

References

- 1. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medipol.edu.tr [medipol.edu.tr]

- 6. In vitro metabolic N-oxidation of azo compounds. I. Evidence for formation of azo N-oxides (azoxy compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Racemic Tetrahydrozoline Versus Its Enantiomers in Adrenergic Receptor Interaction

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of racemic tetrahydrozoline and its individual enantiomers, focusing on their synthesis, separation, and differential pharmacology at alpha-adrenergic receptors. The document is intended to serve as a core technical guide for professionals in pharmaceutical research and development.

Executive Summary

Tetrahydrozoline, a widely used alpha-adrenergic agonist in over-the-counter ophthalmic and nasal decongestants, is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-(-)-tetrahydrozoline and (R)-(+)-tetrahydrozoline. Pharmacological activity is known to be stereoselective, with the therapeutic effects primarily attributed to the l-isomer (levorotatory). This guide synthesizes the available data on the receptor binding and functional activity of both the racemate and the individual enantiomers, provides detailed experimental methodologies for their separation and analysis, and visualizes the key signaling pathways and experimental workflows. While quantitative data for the individual enantiomers is sparse in publicly available literature, this document compiles the established data for the racemic mixture to provide a baseline for comparison and underscores the importance of chiral separation in drug development.

Introduction to Tetrahydrozoline and Chirality

Tetrahydrozoline is an imidazoline derivative that functions as a sympathomimetic agent by activating alpha-adrenergic receptors.[1][2] This activation leads to vasoconstriction of blood vessels in the conjunctiva and nasal mucosa, alleviating redness and congestion.[2][3] The molecule contains a single chiral center at the carbon atom connecting the tetrahydronaphthalene and imidazoline rings. Consequently, it exists as two non-superimposable mirror images, or enantiomers. Commercial tetrahydrozoline is produced and marketed as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers.[2] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the therapeutic activity (the eutomer), while the other may be less active or inactive (the distomer), or even contribute to adverse effects.

Comparative Pharmacology: Racemic Mixture vs. Enantiomers

Receptor Binding and Functional Potency of Racemic Tetrahydrozoline

The following tables summarize the functional potency and intrinsic activity of racemic tetrahydrozoline at human α1 and α2-adrenergic receptor subtypes, as determined by calcium mobilization and cAMP inhibition assays, respectively.

Table 1: Functional Activity of Racemic Tetrahydrozoline at Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | pEC50 (-logM) | Intrinsic Activity (%) |

| α1A | 7.83 ± 0.12 | 52.4 ± 4.5 |

| α1B | 7.50 ± 0.05 | 83.3 ± 7.1 |

| α1D | 6.10 ± 0.07 | 34.7 ± 1.3 |

| Data derived from calcium mobilization assays. |

Table 2: Functional Activity of Racemic Tetrahydrozoline at Human α2-Adrenergic Receptor Subtypes

| Receptor Subtype | pEC50 (-logM) for Gi Activation | Intrinsic Activity (%) for Gi Activation | pEC50 (-logM) for Gs Activation | Intrinsic Activity (%) for Gs Activation |

| α2A | 7.63 ± 0.07 | - | 6.54 ± 0.06 | 2.38 |

| α2B | 6.31 ± 0.10 | 217.6 ± 5.0 | - | - |

| α2C | 7.44 ± 0.16 | 183.6 ± 26.8 | - | - |

| Data derived from cAMP inhibition (Gi) and stimulation (Gs) assays. |

Signaling Pathways

Tetrahydrozoline exerts its effects by activating G-protein coupled receptors. The distinct signaling cascades for α1 and α2 receptors are visualized below.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Synthesis of Racemic Tetrahydrozoline

A common method for the synthesis of racemic tetrahydrozoline involves the reaction of 1-cyanotetraline with ethylenediamine monotosylate.

-

Materials: 1-cyanotetraline, ethylenediamine monotosylate.

-

Procedure:

-

Combine ethylenediamine monotosylate and 1-cyanotetraline in a reaction vessel at a mass ratio of approximately 3.5:1.

-

Heat the mixture to 180°C with stirring. The solids will gradually dissolve.

-

Maintain the reaction at 180°C for 3 hours.

-

Cool the reaction mixture to room temperature, which will induce the precipitation of a solid.

-

Filter the solid product and wash with cold water.

-

Dry the collected filter cake to yield crude racemic tetrahydrozoline.

-

-

Purification: The crude product can be purified by recrystallization or by pH-based extraction. For the latter, the crude solid is dissolved in dilute hydrochloric acid, washed with a non-polar solvent like diethyl ether, and then the aqueous layer is basified with sodium hydroxide to precipitate the purified tetrahydrozoline.

Chiral Separation of Tetrahydrozoline Enantiomers

The enantiomers of tetrahydrozoline can be resolved using chiral chromatography techniques. Capillary electrophoresis (CE) has been shown to be an effective method.

Caption: Workflow for Chiral Separation of Tetrahydrozoline.

-

Instrumentation: Capillary Electrophoresis (CE) system with a UV detector.

-

Chiral Selector: Various cyclodextrin (CD) derivatives can be used as chiral selectors in the background electrolyte. The choice of CD (e.g., alpha-CD vs. beta-CD and their derivatives) can significantly affect the separation selectivity and even the migration order of the enantiomers.[4]

-

Background Electrolyte (BGE): A buffered solution (e.g., phosphate or citrate buffer) at a specific pH, containing the chiral selector.

-

Capillary: Fused-silica capillary.

-

Procedure:

-

Prepare the BGE containing the chosen cyclodextrin derivative.

-

Dissolve the racemic tetrahydrozoline sample in the BGE or a suitable solvent.

-

Fill the capillary with the BGE.

-

Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Apply a high voltage across the capillary to initiate electrophoretic separation.

-

Monitor the separation at a suitable wavelength (e.g., 214 nm) using the UV detector.

-

The two enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in two separate peaks on the electropherogram.

-

Radioligand Binding and Functional Assays (General Protocol)

To determine the binding affinity (Ki) and functional potency (EC50) of the separated enantiomers, the following general protocols for alpha-adrenergic receptors can be employed.

-

Cell Culture: Use cell lines stably expressing the human alpha-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Membrane Preparation (for Binding Assays):

-

Harvest cells and homogenize in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Radioligand Binding Assay (Competition):

-

Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the unlabeled ligand (racemic tetrahydrozoline or an individual enantiomer).

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated.

-

-

Functional Assay (e.g., Calcium Mobilization for α1 Receptors):

-